2-Bromo-6-methylphenyl trifluoromethanesulphonate
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-6-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Bromo-6-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-Bromo-6-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Scientific Research Applications
2-Bromo-6-methylphenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in cross-coupling reactions and other synthetic transformations .
Comparison with Similar Compounds
2-Bromo-6-methylphenyl trifluoromethanesulphonate can be compared to other similar compounds such as:
2-Bromo-6-methylphenyl triflate: This compound is similar in structure but has a triflate group instead of a trifluoromethanesulphonate group.
2-Bromo-6-methylphenyl sulfonate: This compound has a sulfonate group instead of a trifluoromethanesulphonate group.
2-Bromo-6-methylphenyl methanesulphonate: This compound has a methanesulphonate group instead of a trifluoromethanesulphonate group.
The uniqueness of this compound lies in its trifluoromethanesulphonate group, which imparts higher reactivity and stability compared to other sulphonate groups .
Properties
IUPAC Name |
(2-bromo-6-methylphenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-5-3-2-4-6(9)7(5)15-16(13,14)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZDWXQFJBDKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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